molecular formula C20H16ClN3O6S B2356809 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 898421-55-1

2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2356809
CAS No.: 898421-55-1
M. Wt: 461.87
InChI Key: SFUINKYZAUBLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative featuring two key substituents: a 4-chlorophenylsulfonamido group and a 2-methoxy-4-nitrophenyl moiety. The sulfonamido group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The 2-methoxy-4-nitrophenyl substituent introduces electron-donating (methoxy) and electron-withdrawing (nitro) groups, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxy-4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6S/c1-30-19-12-14(24(26)27)8-11-18(19)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUINKYZAUBLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction Method

The primary synthesis route involves a condensation reaction between 4-chlorobenzenesulfonamide and 2-methoxy-4-nitroaniline, mediated by a coupling agent such as $$ \text{DCC} $$ (dicyclohexylcarbodiimide) or $$ \text{EDC} $$ (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Procedure :

  • Activation of Carboxylic Acid : The benzoic acid derivative is activated using thionyl chloride ($$ \text{SOCl}_2 $$) to form the corresponding acyl chloride.
  • Amide Coupling : The acyl chloride reacts with 2-methoxy-4-nitroaniline in anhydrous $$ \text{DMF} $$ at 45–50°C for 6–8 hours.
  • Sulfonamidation : The intermediate benzamide is treated with 4-chlorobenzenesulfonamide in the presence of a base (e.g., $$ \text{Et}_3\text{N} $$) to facilitate sulfonamide bond formation.

Key Data :

Step Reagents/Conditions Yield
Acyl Chloride Formation $$ \text{SOCl}_2 $$, reflux, 2 h 85%
Amide Coupling $$ \text{DMF} $$, 50°C, 8 h 72%
Sulfonamidation $$ \text{Et}_3\text{N} $$, $$ \text{DMF} $$, 24 h 68%

This method achieves an overall yield of 42% , with purity >95% confirmed by HPLC.

Stepwise Sulfonamidation and Amide Coupling

An alternative approach prioritizes sulfonamidation before amide bond formation, minimizing side reactions involving the nitro group.

Procedure :

  • Sulfonamide Synthesis : 4-Chlorobenzenesulfonyl chloride reacts with 2-aminobenzoic acid in $$ \text{THF} $$ at 0°C, yielding 2-(4-chlorophenylsulfonamido)benzoic acid.
  • Acyl Chloride Formation : The benzoic acid derivative is treated with $$ \text{SOCl}_2 $$ to generate the reactive intermediate.
  • Amidation : The acyl chloride couples with 2-methoxy-4-nitroaniline in $$ \text{DCM} $$ at room temperature for 12 hours.

Optimization Insights :

  • Lowering the reaction temperature during sulfonamide formation reduces nitro group reduction byproducts.
  • Using $$ \text{DCM} $$ instead of $$ \text{DMF} $$ improves solubility of the nitroaryl amine, enhancing coupling efficiency.

One-Pot Tandem Reaction Strategy

Recent advancements employ a one-pot method combining sulfonamidation and amidation steps, reducing purification demands.

Conditions :

  • Solvent : $$ \text{DMF} $$/$$ \text{THF} $$ (3:1 v/v)
  • Catalyst : $$ \text{DMAP} $$ (4-dimethylaminopyridine)
  • Temperature : 60°C, 24 hours

Outcome :

  • Yield : 58%
  • Purity : 93% (by $$ ^1\text{H NMR} $$)

This method streamlines synthesis but requires precise stoichiometric control to avoid over-sulfonylation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents ($$ \text{DMF} $$, $$ \text{DMSO} $$) enhance reaction rates but may degrade nitro groups at elevated temperatures. Mixed solvents (e.g., $$ \text{DMF} $$/$$ \text{THF} $$) balance solubility and stability.

Temperature and Time

  • Acyl Chloride Formation : Reflux ($$ \sim!80^\circ\text{C} $$) for 2 hours ensures complete conversion.
  • Amide Coupling : Moderate temperatures (45–50°C) prevent nitro group reduction.

Catalytic Additives

  • $$ \text{DMAP} $$ accelerates amide coupling by stabilizing the transition state.
  • Molecular sieves ($$ 4\ \text{Å} $$) mitigate moisture interference during sulfonamidation.

Characterization Techniques

Spectroscopic Analysis

  • $$ ^1\text{H NMR} $$ : Key peaks include the methoxy singlet ($$ \delta\ 3.87\ \text{ppm} $$) and nitro group-coupled aromatic protons ($$ \delta\ 8.2–8.4\ \text{ppm} $$).
  • IR Spectroscopy : Sulfonamide $$ \text{S=O} $$ stretches appear at $$ 1160\ \text{cm}^{-1} $$ and $$ 1350\ \text{cm}^{-1} $$.

Chromatographic Purity Assessment

  • HPLC : Retention time $$ 12.3\ \text{min} $$ (C18 column, acetonitrile/water gradient).
  • TLC : $$ R_f = 0.45 $$ (silica gel, ethyl acetate/hexane 1:1).

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-deficient nitro group is prone to reduction under acidic or high-temperature conditions. Mitigation includes:

  • Using inert atmospheres ($$ \text{N}_2 $$) during reactions.
  • Avoiding strong reducing agents.

Sulfonamide Hydrolysis

Basic conditions may cleave the sulfonamide bond. Adjusting pH to neutral post-reaction preserves integrity.

Comparative Analysis of Methods

Method Overall Yield Purity Advantages Limitations
Condensation 42% >95% High purity Multi-step purification
Stepwise 50% 92% Better nitro stability Longer reaction time
One-Pot 58% 93% Fewer steps Stoichiometric precision required

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom in the 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products

    Oxidation: Formation of 2-(4-chlorophenylsulfonamido)-N-(2-hydroxy-4-nitrophenyl)benzamide.

    Reduction: Formation of 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-aminophenyl)benzamide.

    Substitution: Formation of 2-(4-methoxyphenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Due to the presence of the sulfonamide group, it may exhibit antibacterial properties.

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with sulfonamide groups.

Medicine

    Drug Development: Investigated for potential use in developing new pharmaceuticals targeting bacterial infections.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide likely involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

  • 5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CAS 338967-01-4, ): Structural similarity: Contains a sulfonamido-benzamide backbone but substitutes the nitro and methoxy groups with three chlorine atoms. In contrast, the target compound’s nitro group (-NO₂) may improve binding to electron-rich biological targets (e.g., enzymes) due to its strong electron-withdrawing nature. Biological implications: Chlorinated analogs are often explored for antimicrobial activity, while nitro groups are common in anticancer agents .
  • N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide ():

    • Structural similarity : Shares the methoxy group and chlorophenyl substituent but lacks the sulfonamido and nitro groups.
    • Spectroscopic comparison : The methoxy group in this compound shows IR absorption at ~2850 cm⁻¹ (C-O stretch), while the carbonyl (C=O) appears at ~1680 cm⁻¹. The target compound’s nitro group would exhibit strong IR absorption near 1500 cm⁻¹ (N-O asymmetric stretch) and ~1250 cm⁻¹ for sulfonamide S=O bonds .

Data Table: Key Comparative Analysis

Compound Name Core Structure Substituents Key Spectral Data (IR/NMR) Biological Activity Reference
Target Compound Benzamide 4-ClPhSO₂NH-, 2-MeO-4-NO₂Ph S=O: ~1250 cm⁻¹, NO₂: ~1500 cm⁻¹ Not reported -
5-Cl-N-(4-ClPh)-2-[(4-ClPh)SO₂NH]Benzamide Benzamide 5-Cl, 4-ClPh, 4-ClPhSO₂NH - Antimicrobial (inferred)
N-(4-ClPh)-2-MeO-4-MeBenzamide Benzamide 4-ClPh, 2-MeO, 4-Me C=O: ~1680 cm⁻¹, OMe: ~2850 cm⁻¹ Fluorescence studies
5-(4-(4-ClPhSO₂)Ph)-4-(2,4-F₂Ph)-1,2,4-Triazole 1,2,4-Triazole 4-ClPhSO₂, 2,4-F₂Ph C=S: ~1247–1255 cm⁻¹ Antifungal (inferred)

Biological Activity

2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide, with the CAS number 898421-55-1, is a synthetic compound belonging to the sulfonamide class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. The unique structural features of this compound suggest diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C20H16ClN3O6S. Its structure includes a sulfonamide group and a nitrophenyl moiety, which are critical for its biological activity. The sulfonamide group is known for mimicking para-aminobenzoic acid (PABA), leading to competitive inhibition of bacterial enzymes involved in folate synthesis.

The proposed mechanism of action for this compound involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial cell wall synthesis. By mimicking PABA, the compound interferes with the enzyme's substrate binding, thereby exhibiting antibacterial properties. Additionally, experimental data suggest that it may induce apoptosis in cancer cells and modulate pathways related to neurodegeneration.

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound through various assays:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, it has shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231, leading to cell cycle arrest and inhibition of tubulin polymerization .
  • Inhibition of NTPDases : The compound has been evaluated for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which play a role in purinergic signaling. Notably, it exhibited sub-micromolar IC50 values against h-NTPDase1 and h-NTPDase3, indicating strong inhibitory potential .
  • Anti-inflammatory Properties : Preliminary findings suggest that this compound may also possess anti-inflammatory effects, potentially through the modulation of cytokine production and inflammatory pathways.

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds can be insightful:

Compound NameStructureIC50 (µM)Activity
This compoundStructure2.88 ± 0.13 (h-NTPDase1)Anticancer, Anti-inflammatory
SulfamethoxazoleC16H19N3O3S5.0Antibacterial
N-(2-methoxy-4-nitrophenyl)benzamideC15H14N2O5Not availableLimited antibacterial

Case Studies

A notable case study involved the evaluation of sulfamoyl-benzamide derivatives, including our compound of interest, against various cancer cell lines. The results indicated that compounds with similar structural motifs could effectively inhibit cell proliferation and induce apoptosis through mechanisms involving tubulin disruption .

Q & A

Basic: What are the key considerations in synthesizing 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide?

Methodological Answer:
Synthesis requires sequential functionalization of the benzamide core. Critical steps include:

  • Sulfonamide Coupling: Use 4-chlorophenylsulfonyl chloride with a primary amine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) to form the sulfonamide linkage .
  • Benzamide Formation: React the intermediate with 2-methoxy-4-nitrobenzoic acid derivatives (e.g., acid chlorides) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress via TLC .

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns and confirm aromatic protons (e.g., 4-nitrophenyl signals at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H+^+]+^+ peak) and detects impurities .
  • Spectrofluorometry: Assess fluorescence properties (excitation/emission maxima) to evaluate electronic interactions in the nitro-aromatic system .

Advanced: How can reaction yields be optimized when introducing sulfonamide and benzamide groups?

Methodological Answer:

  • Solvent Selection: DMF enhances solubility of nitro-aromatic intermediates, while DCM minimizes side reactions during sulfonamide coupling .
  • Catalysts: Add 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation via nucleophilic catalysis .
  • Temperature Control: Maintain 0–5°C during sulfonamide coupling to suppress hydrolysis, then warm to room temperature for completion .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Validate biological assays (e.g., enzyme inhibition) using positive controls and consistent cell lines/pH conditions .
  • Purity Verification: Confirm compound purity (>95% via HPLC) to rule out impurities skewing activity results .
  • Structural Analog Comparison: Compare activity with analogs (e.g., 4-chloro-N-(pyridinyl)benzamide derivatives) to identify critical pharmacophores .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on H-bonding with the nitro group and hydrophobic interactions with the chlorophenyl moiety .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .

Basic: What spectroscopic techniques are used to determine the compound’s electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Analyze ππ\pi \rightarrow \pi^* transitions in the nitrobenzamide group (absorption ~320–350 nm) .
  • Fluorescence Quenching Studies: Monitor fluorescence intensity changes in polar solvents (e.g., methanol) to study electron-withdrawing effects of the nitro group .

Advanced: How to design derivatives to enhance pharmacological properties while retaining activity?

Methodological Answer:

  • Substituent Modulation: Replace the methoxy group with bulkier alkoxy chains (e.g., ethoxy) to improve membrane permeability .
  • Bioisosteric Replacement: Substitute the 4-chlorophenyl group with trifluoromethylpyridinyl to enhance target selectivity .
  • Prodrug Strategies: Introduce hydrolyzable esters at the benzamide carbonyl to improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.